molecular formula C14H16O3 B14368261 Methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate CAS No. 92956-87-1

Methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate

Cat. No.: B14368261
CAS No.: 92956-87-1
M. Wt: 232.27 g/mol
InChI Key: OWFCFQYRLBZOII-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate is an organic compound with a complex structure that includes a phenyl group, a hydroxyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate typically involves multi-step organic reactions. One common method includes the alkylation of a phenylacetylene derivative followed by esterification. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, esters.

Scientific Research Applications

Methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The phenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

    Methyl 2-hydroxy-5-methylhex-3-ynoate: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    Methyl 2-hydroxy-2-phenylhex-3-ynoate: Similar structure but without the methyl group at the 5-position, affecting its steric and electronic properties.

Uniqueness: Methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate is unique due to the combination of its functional groups and the presence of both a phenyl and a methyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

92956-87-1

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 2-hydroxy-5-methyl-2-phenylhex-3-ynoate

InChI

InChI=1S/C14H16O3/c1-11(2)9-10-14(16,13(15)17-3)12-7-5-4-6-8-12/h4-8,11,16H,1-3H3

InChI Key

OWFCFQYRLBZOII-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CC(C1=CC=CC=C1)(C(=O)OC)O

Origin of Product

United States

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